

## Application Notes and Protocols for Ceftriaxone Sodium Salt Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Ceftriaxone sodium salt |           |
| Cat. No.:            | B15604589               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for **ceftriaxone sodium salt** in preclinical research, with a focus on pharmacokinetic profiles, toxicity, and neuroprotective effects. Detailed protocols for common experimental procedures are also included to facilitate study design and execution.

### **Administration Routes and Pharmacokinetics**

Ceftriaxone is a third-generation cephalosporin antibiotic that is sparingly soluble in methanol, very slightly soluble in ethanol, and readily soluble in water, with the pH of a 1% aqueous solution being approximately 6.7.[1] It is widely used for its potent activity against both grampositive and gram-negative bacteria.[2][3] In preclinical studies, ceftriaxone has been administered via several routes, each with distinct pharmacokinetic characteristics. The choice of administration route is critical and depends on the specific objectives of the study, such as modeling clinical use, assessing toxicity, or investigating specific therapeutic effects.

## Intravenous (IV) Administration

Intravenous administration is a common route in preclinical studies for ensuring immediate and complete bioavailability. It is often used as a reference for calculating the absolute bioavailability of other administration routes.[4][5]



Table 1: Pharmacokinetic Parameters of Intravenous Ceftriaxone in Various Animal Models

| Animal<br>Model | Dose<br>(mg/kg) | t½ (h) | Vd (L/kg) | Cl (L/h·kg) | Reference |
|-----------------|-----------------|--------|-----------|-------------|-----------|
| Dogs            | 50              | 0.88   | 0.217     | 0.00361     | [4]       |
| Cats            | 25              | 1.73   | 0.57      | 0.37        | [6]       |
| Calves          | 10              | 1.58   | 0.44      | 0.189       | [7]       |
| Horses          | 25              | -      | -         | -           | [8]       |

t½: Half-life; Vd: Volume of distribution; Cl: Clearance. Values are presented as mean where available.

## Intramuscular (IM) Administration

Intramuscular injection is a clinically relevant route that provides rapid absorption and high bioavailability.[1][4] Complete absorption is typically observed following IM administration, with peak plasma concentrations occurring between 2 and 3 hours post-dose.[9]

Table 2: Pharmacokinetic Parameters of Intramuscular Ceftriaxone in Various Animal Models

| Animal<br>Model   | Dose<br>(mg/kg) | Cmax<br>(µg/mL) | Tmax (h) | t½ (h) | Bioavaila<br>bility (%) | Referenc<br>e |
|-------------------|-----------------|-----------------|----------|--------|-------------------------|---------------|
| Dogs              | 50              | 115.10          | 0.54     | 1.17   | 102                     | [4]           |
| Cats              | 25              | 54.40           | 0.33     | -      | 85.72                   | [6]           |
| Pigs (Mizo local) | 20              | 25.92           | 0.5      | -      | -                       | [10]          |
| Calves            | 10              | 15.34           | 0.25     | 5.02   | 47.0                    | [7]           |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;  $t^{1}/2$ : Half-life.



## **Subcutaneous (SC) Administration**

Subcutaneous administration offers a convenient method for sustained drug delivery. However, it can be associated with local injection site trauma and reversible anemia, especially in long-term studies.[11][12]

Table 3: Pharmacokinetic Parameters of Subcutaneous Ceftriaxone in Various Animal Models

| Animal<br>Model              | Dose<br>(mg/kg)   | Cmax<br>(µg/mL) | Tmax (h) | t½ (h) | Bioavaila<br>bility (%) | Referenc<br>e |
|------------------------------|-------------------|-----------------|----------|--------|-------------------------|---------------|
| Dogs                         | 50                | 69.28           | 1.29     | 1.73   | 106                     | [4]           |
| Cats                         | 25                | 42.35           | 1.27     | -      | 118.28                  | [6]           |
| Rats<br>(Sprague-<br>Dawley) | up to<br>2000/day | -               | -        | 1-1.5  | -                       | [11][12]      |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Half-life.

## **Intraperitoneal (IP) Administration**

Intraperitoneal injection is frequently used in rodent studies for systemic drug delivery. Studies in rats have shown that ceftriaxone's clearance can vary depending on the time of day it is administered.[2] In larger animals like horses, IP administration can achieve high and sustained concentrations in the peritoneal fluid, making it a viable option for treating peritonitis.[8][13][14]

Table 4: Pharmacokinetic Parameters of Intraperitoneal Ceftriaxone in Various Animal Models



| Animal Model              | Dose (mg/kg) | Key Findings                                                                                          | Reference |
|---------------------------|--------------|-------------------------------------------------------------------------------------------------------|-----------|
| Rats (Sprague-<br>Dawley) | 100          | Daily variations in clearance, with the highest values during the dark phase.                         | [2]       |
| Horses                    | 25           | Higher and longer-<br>lasting peritoneal fluid<br>concentrations<br>compared to IV<br>administration. | [8][13]   |

#### **Oral and Rectal Administration**

Oral delivery of ceftriaxone is challenging due to its low membrane permeability, leading to poor bioavailability (less than 1%).[5][15] Research has focused on developing novel formulations to enhance oral absorption, such as using bile acid-based carriers which have shown to improve bioavailability up to 55% in rats.[5] Similarly, rectal administration with absorption enhancers has been explored as a potential non-invasive alternative.[16]

## **Neuroprotective Effects of Ceftriaxone**

Ceftriaxone has demonstrated significant neuroprotective effects in various preclinical models of neurological disorders, including amyotrophic lateral sclerosis (ALS), ischemic stroke, Huntington's disease, and traumatic brain injury.[17][18][19][20] A primary mechanism underlying these effects is the upregulation of the glutamate transporter-1 (GLT-1), which helps to reduce glutamate-mediated excitotoxicity.[18][21]





Click to download full resolution via product page

Ceftriaxone's neuroprotective signaling pathway.

## **Preclinical Toxicity Studies**

Long-term administration of ceftriaxone has been found to be generally safe and well-tolerated in rodent models.[11] A 6-month study in Sprague-Dawley rats with subcutaneous administration of up to 2 g/kg/day showed no significant differences in body weight or food consumption between treated and control groups.[11][12] The no-observed-adverse-effect level (NOAEL) was determined to be 0.5 g/kg/day in both male and female rats.[11][12][17]

# **Experimental Protocols Pharmacokinetic Study Protocol**

This protocol outlines a typical crossover design for assessing the pharmacokinetics of ceftriaxone via different administration routes.





Click to download full resolution via product page

Crossover design for pharmacokinetic studies.

#### Protocol Steps:

- Animal Model: Select a suitable animal model (e.g., dogs, rats) and divide them into groups for the crossover design.[4]
- Drug Preparation: Prepare ceftriaxone sodium salt solution in a sterile vehicle (e.g., saline).
- Administration: Administer a single dose of ceftriaxone via the designated route (IV, IM, or SC).



- Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
- Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
- Bioanalysis: Quantify ceftriaxone concentrations in plasma using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[10]
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC,
  Vd, Cl, and bioavailability) using appropriate software.
- Washout Period: Implement a washout period between each phase of the crossover design to ensure complete drug elimination.
- Crossover: Rotate the administration routes among the groups in subsequent phases.

## **Long-Term Toxicity Study Protocol**

This protocol describes a 6-month toxicity study in rodents to assess the safety of long-term ceftriaxone administration.[11][17]

#### Protocol Steps:

- Animal Model: Use a rodent model such as Sprague-Dawley rats.
- Dose Groups: Establish multiple dose groups (e.g., 0.25, 0.5, 1 g/kg/day) and a control group receiving the vehicle.[17]
- Administration: Administer ceftriaxone daily via the chosen route (e.g., subcutaneous) for 6 months.
- Monitoring:
  - Clinical Observations: Conduct daily checks for any overt signs of toxicity.
  - Body Weight and Food Consumption: Measure weekly.



- Hematology and Clinical Chemistry: Perform monthly blood analysis.
- Urinalysis: Conduct monthly.
- Necropsy: At the end of the study, perform a gross necropsy on all animals.
- Histopathology: Collect and preserve major organs for histopathological examination.
- Data Analysis: Analyze all collected data for statistically significant differences between the treated and control groups to determine the NOAEL.

## Neuroprotection Study Protocol (Traumatic Brain Injury Model)

This protocol details an experiment to evaluate the neuroprotective effects of ceftriaxone in a rat model of traumatic brain injury (TBI).[19]





Click to download full resolution via product page

#### Workflow for a TBI neuroprotection study.

#### **Protocol Steps:**

- Animal Model: Use adult male Sprague-Dawley rats.
- TBI Induction: Induce a lateral cortical impact injury.
- Group Allocation: Randomly divide the animals into sham, trauma (vehicle), and trauma + ceftriaxone treatment groups.
- Drug Administration: Immediately after injury, administer ceftriaxone (e.g., 200 mg/kg, IV) to the treatment group.[19]
- Cognitive Assessment: Evaluate cognitive function using behavioral tests like the Y-maze at specific time points post-injury.
- Cerebral Edema Measurement: Quantify brain edema at a designated time point (e.g., 24 hours post-injury).
- Biochemical Analysis:
  - Measure the levels of pro-inflammatory cytokines (e.g., IL-1 $\beta$ , TNF- $\alpha$ ) in brain tissue using ELISA.
  - Assess the expression of GLT-1 protein via Western blot analysis.
- Data Analysis: Compare the outcomes between the different groups to determine the neuroprotective efficacy of ceftriaxone.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Ceftriaxone Sodium [dailymed.nlm.nih.gov]
- 2. Daily Variations in Ceftriaxone Pharmacokinetics in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Pharmacokinetics of ceftriaxone administered by the intravenous, intramuscular or subcutaneous routes to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of a New, Orally Available Ceftriaxone Formulation in Physical Complexation with a Cationic Analogue of Bile Acid in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of ceftriaxone after intravenous, intramuscular and subcutaneous administration to domestic cats PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plasma and peritoneal fluid concentrations of ceftriaxone after intravenous and intraperitoneal administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical Rodent Toxicity Studies for Long Term Use of Ceftriaxone PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. Adjuvant intraperitoneal ceftriaxone in the treatment of septic peritonitis in horses -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancement in Oral Absorption of Ceftriaxone by Highly Functionalized Magnetic Iron Oxide Nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Preclinical rodent toxicity studies for long term use of ceftriaxone PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]
- 19. The beta-lactam antibiotic, ceftriaxone, provides neuroprotective potential via anti-excitotoxicity and anti-inflammation response in a rat model of traumatic brain injury PubMed [pubmed.ncbi.nlm.nih.gov]







- 20. researchgate.net [researchgate.net]
- 21. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Ceftriaxone Sodium Salt Administration in Preclinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604589#ceftriaxone-sodium-salt-administration-routes-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com